N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a phenylpropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxypiperidine, 2-chloropyrazine, and 3-phenylpropylamine.
Step 1 Formation of 4-(pyrazin-2-yloxy)piperidine: This step involves the nucleophilic substitution reaction between 4-hydroxypiperidine and 2-chloropyrazine in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Formation of N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide: The intermediate from step 1 is then reacted with 3-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring or the carbonyl group in the carboxamide, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals or plant growth regulators.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(3-phenylpropyl)-4-(quinolin-2-yloxy)piperidine-1-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is unique due to the presence of the pyrazine ring, which can participate in various chemical reactions and interactions. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(22-10-4-7-16-5-2-1-3-6-16)23-13-8-17(9-14-23)25-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVAHCHFNMNMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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